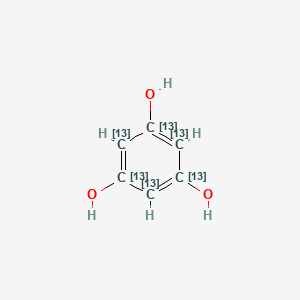

1,3,5-三羟基苯-13C6

概述

描述

Synthesis Analysis

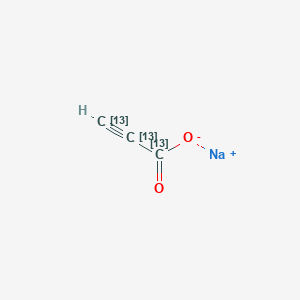

The first synthesis of [2‐13C]phloroglucinol was achieved through a six-step process starting from acyclic, non-aromatic precursors, with a regioselective introduction of a 13C atom into the aromatic ring. The synthesis involved the reaction of [13C]methyl iodide with methyl 4-chloroformyl butyrate, followed by cyclization via intramolecular Claisen condensation and subsequent aromatization to give [2-13C]resorcinol. Methylation of hydroxyl groups, introduction of the third hydroxyl group via iridium-catalysed C–H activation/borylation/oxidation, and demethylation yielded the desired [2-13C]phloroglucinol (Marshall, Cable, & Botting, 2010).

Molecular Structure Analysis

A computational study highlighted the interactions of phloroglucinol's two conformers with water molecules, both in vacuo and in water solution. This study provides insights into the molecular structure and preferred association complexes of phloroglucinol with water, showcasing its complexity and the potential for various molecular interactions (Mammino & Kabanda, 2008).

Chemical Reactions and Properties

Phloroglucinol's chemical reactions and properties are highlighted by its ability to form biosynthetic pathways. Pseudomonas fluorescens expressing the phlACBDE gene cluster synthesized substantial concentrations of phloroglucinol, showcasing the interconversion capabilities of phloroglucinol, 2-acetylphloroglucinol, and 2,4-diacetylphloroglucinol via acetylase and deacetylase activities (Achkar, Xian, Zhao, & Frost, 2005).

Physical Properties Analysis

The pH-dependent tautomerism and pKa values of phloroglucinol were studied using 13C NMR and UV spectroscopy, confirming the existence of various ionization states. This study provides detailed insights into the physical properties of phloroglucinol, including its tautomeric forms and the impact of pH on its structure (Wang, Hildenbrand, Leitich, Schuchmann, & Sonntag, 1993).

科学研究应用

1,3,5-三羟基苯的生物合成 {svg_1}

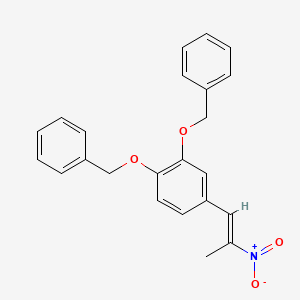

1,3,5-三羟基苯是一种重要的化学物质,其从葡萄糖转化为1,3,5-三羟基苯的生物合成过程已被确立 {svg_2}. 一种从乙酸盐高效生产1,3,5-三羟基苯的新的体外合成系统已被证明 {svg_3}. 该系统的性能表明,1,3,5-三羟基苯的体外合成具有一些优势,并有可能成为可行的工业替代方案 {svg_4}.

抗病毒特性 {svg_5}

1,3,5-三羟基苯已被证明对病毒有效,例如人类免疫缺陷病毒(HIV)、疱疹病毒或肠病毒 {svg_6}. 通过对接分析获得的初步数据表明,它们可能具有潜在的治疗价值 {svg_7}.

抗菌特性 {svg_8}

除了它们的抗病毒特性外,1,3,5-三羟基苯还表现出抗菌特性 {svg_9}. 这使得它们成为开发新型抗菌药物的潜在候选者 {svg_10}.

化妆品应用 {svg_11}

1,3,5-三羟基苯化合物也用于化妆品 {svg_12}. 它们的多项生物活性使其有利于皮肤健康 {svg_13}.

纺织品、油漆和染色行业 {svg_14}

1,3,5-三羟基苯及其衍生物已广泛应用于纺织品、油漆和染色行业 {svg_15}. 它们用于染料的生产,以及在染色过程中用作媒染剂 {svg_16}.

作用机制

安全和危害

未来方向

Phloroglucinol compounds are a major class of secondary metabolites of wide occurrence in biological systems. They can only be synthesized by some species of Pseudomonads . The combination of traditional biochemistry and molecular biology with new systems biology and synthetic biology tools will provide a better view of phloroglucinol compound biosynthesis and a greater potential of microbial production .

属性

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDYQQDYXPDABM-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13CH]=[13C]([13CH]=[13C]1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)

![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)